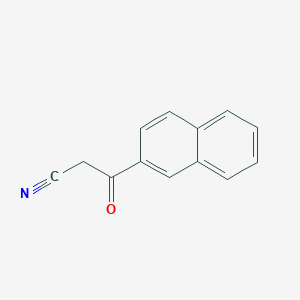

2-Naphthoylacetonitrile

説明

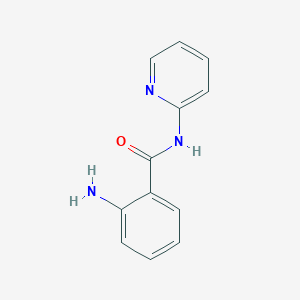

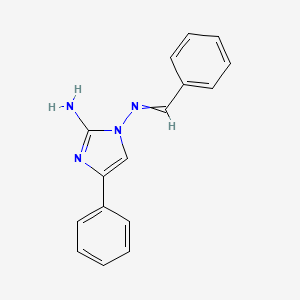

2-Naphthoylacetonitrile is a chemical compound that is related to the naphthalene family, characterized by a naphthyl group attached to an acetonitrile moiety. While the provided papers do not directly discuss 2-Naphthoylacetonitrile, they do provide insights into the chemistry of related naphthalene derivatives and their interactions with various reagents and conditions.

Synthesis Analysis

The synthesis of naphthalene derivatives can be complex, involving multiple steps and various catalysts. For instance, the Rh(III)-catalyzed cascade C-H activation of benzoylacetonitriles is an efficient method for synthesizing naphthols and naphtho[1,8-bc]pyrans under mild and redox-neutral conditions . Similarly, the synthesis of spiro[naphthalene-2,5′-pyrimidine]-4-carbonitrile derivatives involves a one-pot three-component condensation reaction, highlighting the versatility of naphthalene compounds in organic synthesis .

Molecular Structure Analysis

The molecular structure of naphthalene derivatives can be confirmed by various spectroscopic methods. X-ray crystallographic studies have been used to confirm the structure of spiro[naphthalene-2,5′-pyrimidine]-4-carbonitrile derivatives, revealing intermolecular and intramolecular hydrogen bonding within the crystal structure .

Chemical Reactions Analysis

Naphthalene derivatives participate in a variety of chemical reactions. For example, 2-bromo-1-naphthol reacts with arylacetonitriles to give rearranged 3-benzyl-1-hydroxynaphthalene-2-carbonitriles through a tandem addition–rearrangement pathway . The generation and behavior of naphthoyloxyl radicals from photocleavage of 1-(naphthoyloxy)-2-pyridones demonstrate the reactivity of naphthalene compounds under photochemical conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives can be influenced by their molecular structure and substituents. The presence of a methoxy group in the naphthalene ring can stabilize naphthoyloxyl radicals and reduce their reactivity . The interaction of naphthalene derivatives with metal ions can lead to chelate formation, as observed in the UV-visible and 1H NMR spectroscopic studies of direct chelate formation between alkaline earth metal ions and 1-(2-pyridylazo)-2-naphthol in acetonitrile . Additionally, the synthesized metal ion complexes of a bidentate naphthalene derivative have been characterized by various techniques, including FT-IR, UV-Visible spectrophotometry, and 1H-NMR, indicating the diverse properties these compounds can exhibit .

科学的研究の応用

-

Organic Building Blocks : 2-Naphthoylacetonitrile is used as an organic building block in the synthesis of various organic compounds . Organic building blocks are fundamental components in organic synthesis and are often used to create complex molecules.

-

Synthesis of Thiazolidine Derivatives : 2-Naphthoylacetonitrile has been used as a starting reagent in the synthesis of 2-(1-cyano-1-(2-naphthyl))methylidene-3-phenyl-thiazolidine-4,5-dione . Thiazolidine derivatives have various applications in medicinal chemistry due to their diverse biological activities.

-

Synthesis of Coumarins : 2-Naphthoylacetonitrile undergoes three-component coupling with benzyne and DMF to yield coumarins . Coumarins are a type of organic compound that are often used in the manufacture of pharmaceuticals and dyes due to their diverse biological activities.

-

Preparation of Double-Network Hydrogels : Hydrogels with a three-dimensional network structure are particularly outstanding in water absorption and water retention . 2-Naphthoylacetonitrile could potentially be used in the synthesis of these hydrogels, improving their mechanical properties and making them suitable for use in various fields such as biomedicine, intelligent sensors, and ion adsorption .

Safety And Hazards

2-Naphthoylacetonitrile may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

特性

IUPAC Name |

3-naphthalen-2-yl-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c14-8-7-13(15)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTEKTBPHQPYBPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60278748 | |

| Record name | 2-Naphthoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Naphthoylacetonitrile | |

CAS RN |

613-57-0 | |

| Record name | β-Oxo-2-naphthalenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 613-57-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Bis[methoxy(diphenyl)methyl]benzene](/img/structure/B1296025.png)

![[(1H-benzimidazol-2-ylmethyl)thio]acetic acid](/img/structure/B1296026.png)

![furo[3,2-c]pyridin-4(5H)-one](/img/structure/B1296045.png)